Home > Products > Screening Compounds P91461 > Bortezomib Impurity 9
Bortezomib Impurity 9 - 1194235-41-0

Bortezomib Impurity 9

Catalog Number: EVT-1477804
CAS Number: 1194235-41-0
Molecular Formula: C28H34BN5O5
Molecular Weight: 531.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bortezomib Impurity 9 is an impurity of Bortezomib and a tripeptide boronic acid proteasome inhibitor used as an antitumor agent.

Ixazomib

Compound Description: Ixazomib is another orally available proteasome inhibitor, structurally similar to bortezomib but with a modified boronic acid pharmacophore. [] It also exhibits an improved safety profile compared to bortezomib. [] Ixazomib demonstrates anti-leukemic activity in primary leukemia cells, inhibiting proteasome subunit activity and inducing apoptosis. []

Relevance: Both ixazomib and bortezomib are dipeptide boronic acid derivatives, making them structurally related compounds. [] They share a similar mechanism of action, inhibiting proteasome activity, which suggests "Bortezomib Impurity 9" could also potentially possess proteasome inhibitory activity.

Carfilzomib

Compound Description: Carfilzomib is a next-generation, irreversible proteasome inhibitor. [, , ] It is often used in combination with other agents like lenalidomide and dexamethasone for multiple myeloma treatment. [, ] Although carfilzomib shows higher efficacy in some Phase II trials compared to bortezomib, the ENDURANCE trial found no significant improvement in progression-free survival. []

Relevance: Carfilzomib, while not a dipeptide boronic acid derivative like bortezomib, also targets the proteasome. [, ] This shared mechanism of action makes it a relevant compound for comparison. It also highlights the potential of "Bortezomib Impurity 9" to exert its effects by inhibiting the proteasome, similar to bortezomib and carfilzomib.

Melflufen

Compound Description: Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate (PDC) that acts by rapidly releasing alkylating agents inside tumor cells. [] It is being investigated for relapsed/refractory multiple myeloma, often in combination with dexamethasone and bortezomib. []

Relevance: While melflufen operates via a different mechanism of action than bortezomib, its frequent use in combination with bortezomib [] suggests potential synergistic effects. This raises the possibility that "Bortezomib Impurity 9" could also influence the activity of melflufen, either synergistically or antagonistically.

Isovaleraldehyde

Compound Description: Isovaleraldehyde is an aldehyde identified as an impurity in Bortenat, a commercially available bortezomib product. [] The origin of this impurity is currently unknown. []

Relevance: The presence of isovaleraldehyde in Bortenat, a bortezomib product, directly links it to bortezomib. [] This suggests that "Bortezomib Impurity 9" could potentially be related to isovaleraldehyde, either as a precursor, a degradation product, or a byproduct arising from a similar side reaction during the manufacturing process.

Source

Bortezomib impurity 9 is typically derived from the synthetic processes involved in the production of bortezomib. Various synthetic routes may lead to the formation of this impurity, often as a byproduct during the chemical synthesis of the active pharmaceutical ingredient (API). The characterization and quantification of such impurities are essential for quality control in pharmaceutical manufacturing.

Classification

Bortezomib impurity 9 falls under the category of organic impurities that can arise during synthesis or degradation of bortezomib. It is classified based on its chemical structure and its relationship to the parent compound.

Synthesis Analysis

Methods

The synthesis of bortezomib impurity 9 typically involves several steps, including the reaction of specific precursors under controlled conditions. One notable method includes using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify and quantify impurities during the synthesis process.

Technical Details

The synthesis often starts with L-phenylalanine derivatives, which undergo various chemical transformations. For instance, an epimerization process can occur, leading to different stereoisomers, including impurity 9. The use of advanced chromatographic techniques allows for effective separation and identification of this impurity among others produced during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of bortezomib impurity 9 can be elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide insights into its molecular formula, functional groups, and stereochemistry.

Data

Typically, bortezomib impurity 9 is characterized by specific spectral data that indicate its molecular weight and structural features. For example, it may exhibit distinctive peaks in NMR spectra corresponding to its unique hydrogen environments.

Chemical Reactions Analysis

Reactions

Bortezomib impurity 9 may participate in various chemical reactions typical for boronic acid derivatives. These reactions can include hydrolysis, oxidation, and interactions with nucleophiles.

Technical Details

The stability of this impurity under different pH conditions has been studied extensively. For instance, stress testing under acidic or basic conditions has shown significant degradation pathways leading to different degradation products, including hydroxyamide derivatives.

Mechanism of Action

Process

Bortezomib itself exerts its therapeutic effects by inhibiting the proteasome, which is crucial for protein degradation within cells. While bortezomib impurity 9 does not possess therapeutic activity on its own, its presence can influence the pharmacokinetics and pharmacodynamics of bortezomib.

Data

Studies have indicated that impurities like bortezomib impurity 9 can alter the bioavailability and clearance rates of the active compound, potentially leading to variations in therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

Bortezomib impurity 9 is typically a white to off-white solid at room temperature. Its melting point, solubility in various solvents, and stability under light are critical parameters that need to be characterized for quality assurance.

Chemical Properties

The chemical properties include reactivity towards nucleophiles and stability under various environmental conditions (e.g., temperature, pH). Analytical methods such as HPLC are employed to determine these properties quantitatively.

Applications

Scientific Uses

Bortezomib impurity 9 is primarily used in research settings for analytical purposes. It serves as a reference standard in quality control laboratories to ensure the purity of bortezomib formulations. Additionally, understanding this impurity contributes to better insights into the synthesis pathways and degradation mechanisms of bortezomib itself.

Properties

CAS Number

1194235-41-0

Product Name

Bortezomib Impurity 9

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoyl]amino]butyl]boronic acid

Molecular Formula

C28H34BN5O5

Molecular Weight

531.42

InChI

InChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23-,25-/m0/s1

SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O

Synonyms

N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-N-[(1R)-1-borono-3-methylbutyl]-L-phenylalaninamide ; ((R)-3-Methyl-1-((S)-3-phenyl-2-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propanamido)butyl)boronic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.